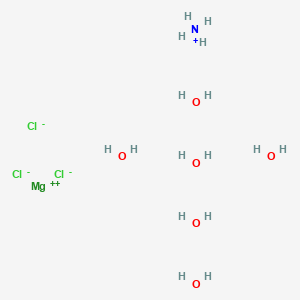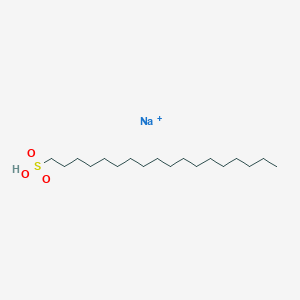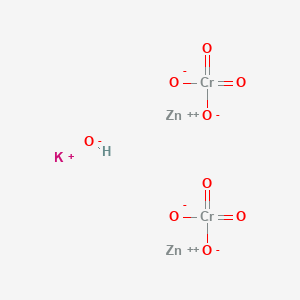
Phosphonate de disodium
Vue d'ensemble
Description
Disodium phosphonate, also known as disodium hydrogen phosphonate, is an inorganic compound with the chemical formula Na2HPO3. It is a salt of phosphonic acid and is characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one hydrogen atom. This compound is commonly used in various industrial and scientific applications due to its stability and reactivity.
Applications De Recherche Scientifique
Disodium phosphonate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and as a stabilizer for certain compounds.
Biology: Employed in the study of biochemical pathways involving phosphorus-containing compounds.
Medicine: Utilized in the development of drugs, particularly those targeting bone diseases and certain types of cancer.
Industry: Applied in water treatment processes, as a corrosion inhibitor, and in the production of detergents and cleaning agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Disodium phosphonate can be synthesized through several methods. One common method involves the neutralization of phosphonic acid with sodium hydroxide:
H3PO3+2NaOH→Na2HPO3+2H2O
Industrial Production Methods: Industrial production of disodium phosphonate typically involves a two-step process. First, dicalcium phosphate is treated with sodium bisulfate to produce monosodium phosphonate and calcium sulfate:
CaHPO4+NaHSO4→NaH2PO3+CaSO4
In the second step, the resulting monosodium phosphonate is partially neutralized with sodium hydroxide to form disodium phosphonate:
NaH2PO3+NaOH→Na2HPO3+H2O
Analyse Des Réactions Chimiques
Types of Reactions: Disodium phosphonate undergoes various chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Disodium phosphonate can be hydrolyzed under acidic or basic conditions to produce phosphonic acid and sodium hydroxide.
Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide to form phosphoric acid.
Substitution: Disodium phosphonate can undergo substitution reactions with halides to form phosphonate esters.
Major Products Formed:
- Hydrolysis: Phosphonic acid and sodium hydroxide
- Oxidation: Phosphoric acid
- Substitution: Phosphonate esters
Mécanisme D'action
The mechanism of action of disodium phosphonate involves its ability to chelate metal ions and inhibit the formation of insoluble metal phosphates. This property makes it effective as a water softener and corrosion inhibitor. In biological systems, disodium phosphonate can interfere with the metabolism of phosphorus-containing compounds, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
- Monosodium phosphonate (NaH2PO3)
- Trisodium phosphonate (Na3PO3)
- Sodium phosphite (Na2HPO2)
Disodium phosphonate stands out due to its moderate basicity and stability, which are advantageous in both industrial and scientific applications.
Propriétés
InChI |
InChI=1S/2Na.HO3P/c;;1-4(2)3/h;;(H,1,2,3)/q2*+1;/p-1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRVGTWONXBBAW-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-]P(=O)=O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na2O3P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20889617 | |
| Record name | Disodium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.952 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Hygroscopic; [Bruggemann Chemical MSDS] | |
| Record name | Sodium phosphite | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17649 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
13708-85-5 | |
| Record name | Sodium phosphite | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708855 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphonic acid, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium phosphite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20889617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.848 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM PHOSPHITE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X65D416703 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)

![[(3R,4S,5R)-3,4,5,6-Tetraacetyloxyhexyl] acetate](/img/structure/B78291.png)

